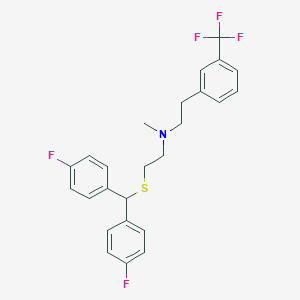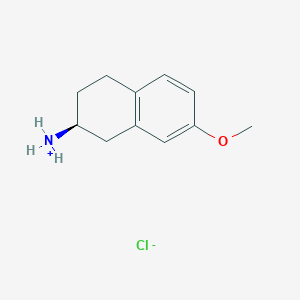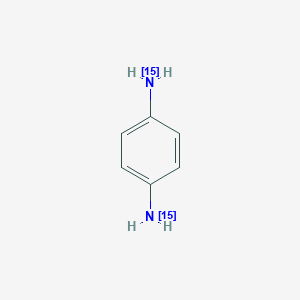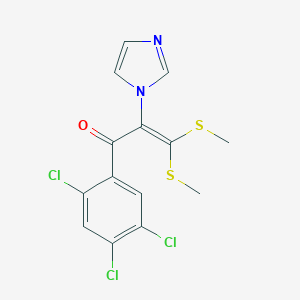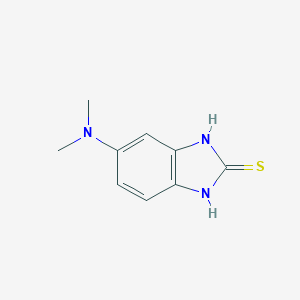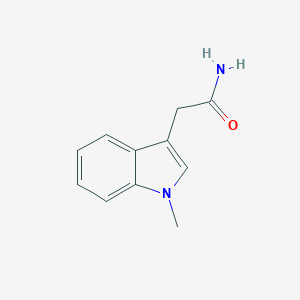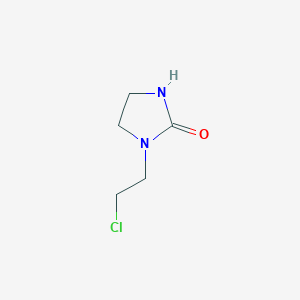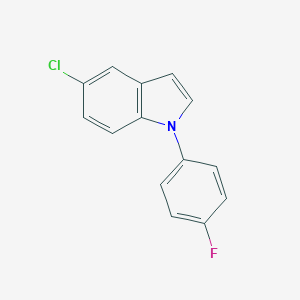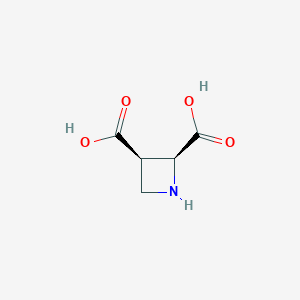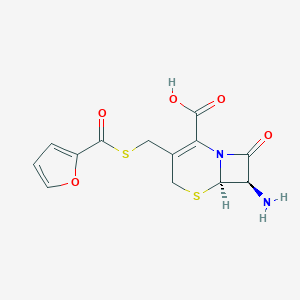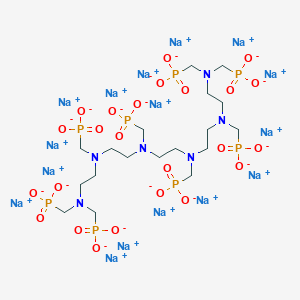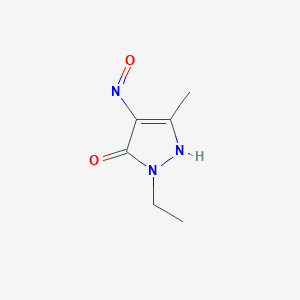![molecular formula C22H11NO5S B120482 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- CAS No. 152165-12-3](/img/structure/B120482.png)
1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
作用機序
The mechanism of action of 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- is not fully understood. However, it has been suggested that the compound may exert its biological activity by interacting with DNA and inhibiting the activity of enzymes involved in DNA replication and transcription.
生化学的および生理学的効果
Studies have shown that 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- exhibits antitumor activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the replication of the hepatitis B virus and the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In addition, the compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
実験室実験の利点と制限
One advantage of using 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- in lab experiments is its potential as a fluorescent probe. The compound is also relatively easy to synthesize using the methods described above. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.
将来の方向性
There are several future directions for the study of 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-. One direction is to further investigate its mechanism of action and optimize its use in applications such as antitumor and antiviral therapies. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.
合成法
1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- has been synthesized using different methods, including the reaction of 2,3-dihydro-1,3-dioxo-1H-perylo[3,4-cd]pyridine with sulfuric acid. The compound has also been synthesized using a one-pot reaction involving the condensation of 2-aminonicotinic acid and 1,2-dihydro-1,2-phenanthrenedione followed by oxidation with sulfuric acid.
科学的研究の応用
1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- has shown potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
152165-12-3 |
|---|---|
製品名 |
1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- |
分子式 |
C22H11NO5S |
分子量 |
401.4 g/mol |
IUPAC名 |
15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(20),2,4,6,8,10(23),11(21),12,14(22),18-decaene-5-sulfonic acid |
InChI |
InChI=1S/C22H11NO5S/c24-21-15-6-4-12-10-2-1-3-14-17(29(26,27)28)9-8-11(18(10)14)13-5-7-16(22(25)23-21)20(15)19(12)13/h1-9H,(H,23,24,25)(H,26,27,28) |
InChIキー |
SZLDOOXGUDQKFB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C5C6=C(C=CC2=C46)C(=O)NC5=O)S(=O)(=O)O |
正規SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C5C6=C(C=CC2=C46)C(=O)NC5=O)S(=O)(=O)O |
ピクトグラム |
Corrosive; Irritant |
同義語 |
2,3-Dihydro-1,3-dioxo-1H-perylo[3,4-cd]pyridine-8-sulfonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



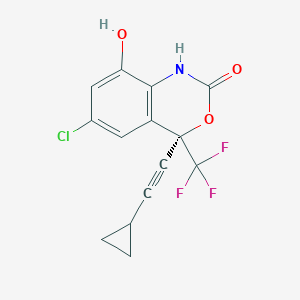
![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)
